molecular formula C10H12F3NO2 B13997183 (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine

(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B13997183
M. Wt: 235.20 g/mol
InChI Key: BRSVJAIXGUXRBM-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine is an organic compound that features a methoxymethyl group and a trifluoromethoxy group attached to a phenyl ring, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first functionalized with the methoxymethyl and trifluoromethoxy groups. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, often using amine reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl ring can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)ethanamine
  • (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)propanamine
  • (5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)butanamine

Uniqueness

(5-(Methoxymethyl)-2-(trifluoromethoxy)phenyl)methanamine is unique due to the specific combination of its functional groups. The presence of both methoxymethyl and trifluoromethoxy groups on the phenyl ring, along with the methanamine substituent, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

[5-(methoxymethyl)-2-(trifluoromethoxy)phenyl]methanamine

InChI

InChI=1S/C10H12F3NO2/c1-15-6-7-2-3-9(8(4-7)5-14)16-10(11,12)13/h2-4H,5-6,14H2,1H3

InChI Key

BRSVJAIXGUXRBM-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)OC(F)(F)F)CN

Origin of Product

United States

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